2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

Analytical chemistry Metabolite identification Structural isomer discrimination

2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (CAS 183320-29-8), also designated OSI-413 (free base), CP-373413, and erlotinib metabolite M13, is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is the 7-O-desmethyl regioisomeric metabolite of erlotinib, formed via CYP450-mediated O-demethylation of the 7-position side chain, distinguishing it from its 6-O-desmethyl isomer OSI-420 (M14).

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
CAS No. 183320-29-8
Cat. No. B1591332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol
CAS183320-29-8
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO
InChIInChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)
InChIKeyMTLKTHNRZJKPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (CAS 183320-29-8): Compound Identity, Class, and Procurement-Relevant Background


2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (CAS 183320-29-8), also designated OSI-413 (free base), CP-373413, and erlotinib metabolite M13, is a quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1]. It is the 7-O-desmethyl regioisomeric metabolite of erlotinib, formed via CYP450-mediated O-demethylation of the 7-position side chain, distinguishing it from its 6-O-desmethyl isomer OSI-420 (M14) [2]. With a molecular formula of C21H21N3O4 and a molecular weight of 379.41 Da, the compound retains the 3-ethynylanilino pharmacophore essential for ATP-binding pocket engagement at the EGFR kinase domain . It is primarily procured as a reference standard for analytical method development, metabolite quantification in therapeutic drug monitoring (TDM), and pharmacokinetic/pharmacodynamic studies involving erlotinib and its active metabolites [3].

Why Erlotinib Metabolite Standards Are Not Interchangeable: The OSI-413 (M13) vs. OSI-420 (M14) Regioisomer Problem in Analytical and Pharmacological Contexts


Despite sharing an identical molecular formula (C21H21N3O4) and nominal mass (379.41 Da), OSI-413 (7-O-desmethyl erlotinib) and OSI-420 (6-O-desmethyl erlotinib) are regioisomeric metabolites that cannot be substituted for one another in analytical or pharmacological applications. These isomers differ in the position of O-demethylation on the quinazoline core side chains, producing distinct chromatographic retention times, ion mobility drift properties, and fragmentation patterns [1]. Critically, OSI-413 has been identified as the main circulating metabolite of erlotinib in human plasma, contradicting earlier reports that attributed primacy to OSI-420 [2]. Clinical pharmacokinetic data demonstrate that OSI-413 achieves plasma concentrations approximately 6- to 9-fold higher than OSI-420 in lung cancer patients receiving erlotinib (15.7–379 ng/mL vs. 2.5–43.6 ng/mL, respectively) [3]. Furthermore, differential antiproliferative activity between the two isomers has been demonstrated against specific tumor cell lines, including BGC-823, Bel-823, and KB [4]. Using an unseparated mixture or the wrong isomer as a reference standard therefore introduces systematic quantitative error in bioanalytical assays and confounds pharmacological interpretation.

Quantitative Differential Evidence for 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (CAS 183320-29-8) vs. Its Closest Analogs


Regioisomeric Structural Identity: 7-O-Desmethyl (OSI-413) vs. 6-O-Desmethyl (OSI-420) Confirmed by Ion Mobility Mass Spectrometry

OSI-413 (CAS 183320-29-8) is the 7-O-desmethyl regioisomer of erlotinib, structurally distinct from the 6-O-desmethyl isomer OSI-420 (CAS 183321-86-0). The two isomers, despite sharing identical molecular formula (C21H21N3O4) and nominal mass (379.41 Da), were successfully distinguished using ion mobility mass spectrometry (IM-MS), which provides orthogonal separation based on collisional cross section (CCS) differences arising from the distinct spatial orientation of the hydroxyethoxy and methoxyethoxy side chains on the quinazoline scaffold [1]. This analytical differentiation was integrated into a validated LC-MS/MS method that detected 16 out of 18 erlotinib metabolites in patient plasma, with OSI-413 and OSI-420 fully resolved [1].

Analytical chemistry Metabolite identification Structural isomer discrimination

Circulating Metabolite Primacy: OSI-413 (M13) Identified as the Main Circulating Erlotinib Metabolite, Not OSI-420 (M14)

Contrary to earlier literature that identified OSI-420 (M14) as the primary circulating metabolite of erlotinib, a validated LC-MS/MS assay with isomeric separation capability demonstrated that OSI-413 (M13), not OSI-420, is the main circulating metabolite [1]. The assay achieved baseline separation of both O-desmethyl-erlotinib isomers using reversed-phase chromatography, enabling unambiguous assignment of the predominant circulating species. This finding has direct implications for the selection of reference standards in bioanalytical method development and TDM applications, as assays relying on OSI-420 alone may miss the quantitatively dominant metabolite species [1].

Clinical pharmacokinetics Drug metabolism Therapeutic drug monitoring

Clinical Plasma Exposure: OSI-413 Achieves 6- to 9-Fold Higher Plasma Concentrations Than OSI-420 in NSCLC Patients Receiving Erlotinib 150 mg/Day

In a validated clinical study using isocratic LC-MS/MS with full isomeric separation, plasma concentrations of erlotinib and its two O-desmethyl metabolites were quantified in lung cancer patients receiving oral erlotinib 150 mg/day. OSI-413 exhibited substantially higher systemic exposure than OSI-420, with plasma concentration ranges of 15.7–379 ng/mL for OSI-413 versus 2.5–43.6 ng/mL for OSI-420 [1]. The parent drug erlotinib ranged from 373 to 2,354 ng/mL. This approximately 6- to 9-fold difference in circulating levels between the two isomeric metabolites has significant implications for understanding the relative contribution of each metabolite to overall EGFR inhibitory activity in vivo [1].

Clinical pharmacokinetics Therapeutic drug monitoring EGFR-TKI metabolites

Comparable In Vitro and In Vivo Potency to Erlotinib: OSI-413 Retains EGFR Inhibitory Activity Equivalent to the Parent Drug

Multiple independent studies have confirmed that the primary O-desmethyl metabolites of erlotinib (OSI-413 and OSI-420) exhibit potency comparable to the parent compound erlotinib in both in vitro non-clinical assays and in vivo tumor models [1]. The parent drug erlotinib inhibits human EGFR with an IC50 of 2 nM in cell-free assays and suppresses EGFR autophosphorylation in intact tumor cells with an IC50 of 20 nM . OSI-413 retains this inhibitory activity against EGFR with an IC50 of 2 nM, comparable to erlotinib . This equipotency is mechanistically consistent with the retention of the 3-ethynylanilino pharmacophore, which occupies the ATP-binding pocket of the EGFR kinase domain, in both O-desmethyl metabolites .

EGFR pharmacology Kinase inhibition Metabolite activity profiling

CYP3A4-Independent Metabolic Fate: OSI-413 Exposure Is Largely Unaffected by CYP3A4 Induction, Unlike the Parent Drug Erlotinib

A critical pharmacokinetic differentiation between erlotinib and its O-desmethyl metabolites was demonstrated in a clinical drug-drug interaction study with rifampin, a potent CYP3A4 inducer. While erlotinib systemic exposure (AUC) was reduced by 58–80% upon rifampin coadministration (equivalent to a dose reduction to approximately 30–63 mg in lung cancer patients), systemic exposure of the active metabolites OSI-413 and OSI-420 was largely unaffected [1]. Consequently, the active metabolites represented 18% of total erlotinib-related exposure following rifampin coadministration, compared to only 5% when erlotinib was administered alone [1]. This finding indicates that OSI-413 exposure is relatively insensitive to CYP3A4-mediated drug-drug interactions that profoundly affect the parent compound, a property with implications for understanding erlotinib pharmacology in patients receiving concomitant CYP3A4-modulating drugs [1].

Drug-drug interaction CYP450 metabolism Pharmacokinetic stability

Differential Antiproliferative Activity of M13 vs. M14 Isomers Against Gastric, Head/Neck, and EGFR-Overexpressing Tumor Cell Lines

The first reported comparative antiproliferative study of the two isomeric erlotinib metabolites was conducted by Li et al. (2011), who synthesized both M13 (OSI-413) and M14 (OSI-420) via a novel synthetic route avoiding unstable 4-chloroquinazoline intermediates [1]. In vitro proliferative assays demonstrated that both metabolites possessed antiproliferative activity against conventional tumor cell lines (BGC-823 gastric cancer, Bel-823, KB) and EGFR tyrosine kinase over-expression tumor cell lines, with activity compared to an erlotinib control [1][2]. The study established that differential activity exists between the two isomeric metabolites at the cellular level, providing the first systematic evidence that the position of O-demethylation (7-position vs. 6-position) modulates antiproliferative potency in a cell-line-dependent manner [1][2].

Cancer pharmacology Antiproliferative assay EGFR-overexpressing tumor models

High-Impact Application Scenarios for 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol (OSI-413) Based on Quantitative Differentiation Evidence


Clinical TDM Assay Development and Validation Requiring Isomer-Specific Erlotinib Metabolite Quantification

OSI-413 is the essential reference standard for developing and validating LC-MS/MS-based therapeutic drug monitoring (TDM) assays that separately quantify erlotinib and its two isomeric O-desmethyl metabolites. As the main circulating metabolite (validated by Ling et al., 2016) with plasma concentrations 6- to 9-fold higher than OSI-420 (Ishida et al., 2015), OSI-413 must be included as a distinct calibrator to avoid systematic quantification errors arising from co-elution or misidentification of the isomers [1][2]. The demonstrated ability to separate OSI-413 from OSI-420 using ion mobility MS (Rood et al., 2021) provides an additional orthogonal analytical dimension for assay specificity . Laboratories establishing erlotinib TDM services should procure high-purity OSI-413 (free base, CAS 183320-29-8) as the primary metabolite reference material, rather than relying on OSI-420 alone or unseparated isomeric mixtures.

Pharmacokinetic/Pharmacodynamic Modeling of Erlotinib Accounting for CYP3A4-Drug Interaction Effects on Active Moiety Exposure

In pharmacokinetic/pharmacodynamic (PK/PD) studies of erlotinib involving concomitant CYP3A4-modulating drugs (e.g., rifampin, ritonavir, antiepileptics), OSI-413 quantification is critical because the metabolite's systemic exposure is largely preserved while the parent drug's AUC is reduced by 58–80% (Drugs.com, erlotinib-rifampin interaction data) [1]. Under these conditions, OSI-413 and OSI-420 together represent 18% of total active EGFR-inhibitory exposure compared to only 5% under non-induced conditions [1]. PK/PD models that exclude OSI-413 may therefore substantially underestimate total pharmacologically active moiety exposure in patients receiving CYP3A4 inducers. OSI-413 (CAS 183320-29-8) should be included as a distinct analyte in all erlotinib PK studies where drug-drug interaction effects or CYP3A4 pharmacogenomic variability are being evaluated.

Cancer Pharmacology Studies Investigating Structure-Activity Relationships of Quinazoline-Based EGFR Inhibitors

The differential antiproliferative activity of OSI-413 (M13, 7-O-desmethyl) versus OSI-420 (M14, 6-O-desmethyl) against BGC-823, Bel-823, KB, and EGFR-overexpressing tumor cell lines (Li et al., Chin J Chem, 2011) provides a unique tool for structure-activity relationship (SAR) studies of quinazoline EGFR inhibitors [1][2]. The positional isomerism at the 7- vs. 6-ethoxy side chain modulates antiproliferative potency in a cell-line-dependent manner, making these isomer pairs valuable probe molecules for investigating how subtle modifications to the quinazoline solvent-exposed region affect cellular target engagement, membrane permeability, and efflux transporter recognition. Researchers studying EGFR TKI resistance mechanisms or designing next-generation quinazoline inhibitors should procure both OSI-413 and OSI-420 as matched isomeric probe pairs, with OSI-413 (CAS 183320-29-8) representing the 7-O-desmethyl regioisomer.

Metabolite Reference Standard for Erlotinib Bioequivalence and ANDA Regulatory Submissions

For generic pharmaceutical companies developing erlotinib abbreviated new drug applications (ANDAs) or conducting bioequivalence studies, OSI-413 (CAS 183320-29-8) is a required metabolite reference standard for demonstrating equivalent pharmacokinetic profiles of the active metabolite fraction. Given that OSI-413 achieves 15.7–379 ng/mL in patient plasma—substantially higher than the 2.5–43.6 ng/mL range of OSI-420 (Ishida et al., 2015)—and that both metabolites exhibit potency comparable to the parent drug in vitro and in vivo (Wang et al., Clin Chim Acta, 2022), comprehensive bioequivalence assessment must include isomer-specific quantification of OSI-413 [1][2]. Regulatory submissions that rely on non-isomer-specific 'total O-desmethyl erlotinib' measurements risk incomplete characterization of the active metabolite pharmacokinetic profile. High-purity OSI-413 reference material (>95% purity, as specified by suppliers such as BOC Sciences and CATO) should be sourced with full certificates of analysis for use in GLP-compliant bioanalytical studies.

Quote Request

Request a Quote for 2-(4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl)oxyethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.